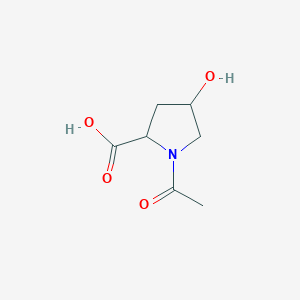

1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

66267-44-5 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(2S,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m0/s1 |

InChI Key |

BAPRUDZDYCKSOQ-WDSKDSINSA-N |

SMILES |

CC(=O)N1CC(CC1C(=O)O)O |

Isomeric SMILES |

CC(=O)N1C[C@H](C[C@H]1C(=O)O)O |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Acetyl 4 Hydroxypyrrolidine 2 Carboxylic Acid

Stereoselective Synthesis of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid Stereoisomers

The creation of specific stereoisomers of this compound is a primary focus of its synthetic chemistry. This is driven by the fact that different stereoisomers can exhibit distinct biological activities. The key approaches to achieve this stereoselectivity include asymmetric catalysis, enzymatic transformations, and diastereoselective methods from existing chiral molecules.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds like pyrrolidine-2-carboxylic acid derivatives. Organocatalysis, in particular, has emerged as a prominent strategy. Proline and its derivatives are themselves effective organocatalysts for various asymmetric transformations, such as aldol (B89426) and Mannich reactions. researchgate.net The principles of these reactions can be applied to the synthesis of substituted pyrrolidines.

For instance, the catalytic asymmetric C–H insertion of carbenes, often catalyzed by rhodium(II) complexes, provides a direct route to functionalize the pyrrolidine (B122466) ring with high enantio- and diastereocontrol. acs.org While not directly reported for this compound, this methodology represents a potential pathway for its stereoselective synthesis.

| Catalytic Method | Catalyst Type | Key Transformation | Potential Application to Target Compound |

|---|---|---|---|

| Organocatalysis | Proline-based catalysts | Asymmetric aldol and Mannich reactions | Introduction of hydroxyl and other functional groups with stereocontrol. |

| Metal Catalysis | Rhodium(II) complexes | Asymmetric C–H insertion | Direct functionalization of the pyrrolidine ring. |

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. Proline hydroxylases are enzymes capable of introducing a hydroxyl group at the C4 position of proline with high stereoselectivity, which could be a key step in the synthesis of this compound. The enzymatic hydroxylation of a suitably protected proline derivative can yield the desired 4-hydroxyproline (B1632879) precursor with excellent enantiomeric excess. Subsequent acetylation of the nitrogen atom would then lead to the final product.

Biocatalytic transformations can also be employed for the resolution of racemic mixtures of hydroxypyrrolidine derivatives, providing access to the enantiomerically pure compounds.

Diastereoselective synthesis involves the use of a chiral starting material to control the stereochemistry of newly formed chiral centers. In the context of this compound, this can be achieved by starting with a chiral precursor that already contains one or more of the desired stereocenters.

A notable strategy involves the 1,4-addition of an aryl cuprate (B13416276) to an enantiopure enone derived from a proline derivative. nih.gov This reaction proceeds with high diastereoselectivity, establishing the desired relative stereochemistry. Subsequent functional group manipulations can then be used to introduce the acetyl and hydroxyl groups. Another approach is the stereocontrolled synthesis of 2,5-disubstituted pyrrolidines by reacting a chiral bistriflate with an aminosulfone, which proceeds via two sequential SN2 displacements. acs.org

Utilization of Precursors in the Synthesis of this compound

The use of readily available chiral building blocks is a common and efficient strategy for the synthesis of complex chiral molecules. Proline, hydroxyproline (B1673980), and pyroglutamic acid are particularly valuable precursors for the synthesis of this compound due to their inherent chirality and functional groups.

L-Proline and L-hydroxyproline are naturally occurring amino acids that serve as excellent starting materials for the synthesis of various pyrrolidine-containing compounds. researchgate.netnih.gov L-Hydroxyproline, in particular, is a direct precursor for the synthesis of the (2S,4R) stereoisomer of this compound. The synthesis simply involves the acetylation of the secondary amine of L-hydroxyproline.

The synthesis of other stereoisomers can be achieved from L-proline through stereoselective hydroxylation at the C4 position. This can be accomplished using various chemical methods, often involving protection of the amine and carboxylic acid groups, followed by stereoselective oxidation.

| Precursor | Key Transformation | Resulting Stereoisomer of Target Compound |

|---|---|---|

| L-Hydroxyproline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid) | N-acetylation | (2S,4R)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid |

| L-Proline | Stereoselective C4-hydroxylation followed by N-acetylation | Various stereoisomers depending on the hydroxylation method. |

Pyroglutamic acid, a cyclic derivative of glutamic acid, is another valuable chiral precursor for the synthesis of substituted pyrrolidines. wikipedia.org It can be readily converted into a variety of 2,5-disubstituted pyrrolidines. acs.org The synthesis of this compound from pyroglutamic acid would involve the reduction of the lactam carbonyl group to a secondary amine, followed by the introduction of a hydroxyl group at the C4 position and subsequent N-acetylation.

The use of pyroglutamic acid allows for the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines by controlling the reaction conditions and protecting groups. acs.org This flexibility makes it a versatile starting material for accessing a range of stereoisomers of the target molecule.

Advanced Synthetic Transformations Involving the Pyrrolidine Ring

The pyrrolidine ring, the core scaffold of this compound, is not merely a static component but a versatile framework amenable to advanced synthetic transformations. These "skeletal remodeling" reactions, which involve the cleavage and formation of bonds within the ring structure, offer pathways to novel and structurally diverse molecules. nih.govorganic-chemistry.org Such strategies are crucial for expanding the synthetic utility of pyrrolidine derivatives beyond simple functional group manipulation. nih.gov

The cleavage of the typically inert carbon-nitrogen (C-N) bonds within an unstrained pyrrolidine ring represents a significant synthetic challenge. nih.govbohrium.com Recent advancements have utilized a combination of Lewis acid and photoredox catalysis to achieve the reductive cleavage of the C2-N bond in N-acyl pyrrolidines. nih.govacs.org

This mechanism is initiated by a single-electron transfer (SET) from a highly reducing photocatalyst to the amide carbonyl group of the N-acyl pyrrolidine. organic-chemistry.org The presence of a Lewis acid, such as zinc triflate (Zn(OTf)₂), is critical as it activates the amide carbonyl, facilitating the SET process. nih.govorganic-chemistry.org Upon formation, the resulting aminoketyl radical intermediate undergoes selective cleavage of the adjacent C2-N sigma (σ) bond. acs.org This method provides a powerful tool for deconstructing the pyrrolidine ring under controlled conditions, enabling unique transformations through a radical-mediated mechanism. nih.govacs.org

Key features of this catalytic system include:

Photocatalyst: An iridium-based complex, such as Ir(4-Fppy)₃, is often used due to its high reducing potential under blue LED irradiation. organic-chemistry.org

Lewis Acid: Zinc triflate (Zn(OTf)₂) has been identified as a highly effective co-catalyst for activating the amide. organic-chemistry.org

Selectivity: The cleavage occurs specifically at the C2-N bond, guided by the position of the activating N-acyl group. nih.govorganic-chemistry.org

Reductive ring-opening transforms the cyclic pyrrolidine scaffold into linear amino-alcohol derivatives. Historically, this was achieved through methods like hydrogenolysis using molecular hydrogen and transition metals. acs.org More contemporary strategies focus on single-electron reduction, which offers an alternative pathway for C-N bond cleavage. nih.govacs.org

One notable method involves the use of powerful reducing agents like thulium(II) iodide (TmI₂), which is more reducing than the more common samarium(II) iodide (SmI₂), to open N-acyl pyrrolidines. acs.org The photoredox- and Lewis acid-catalyzed reaction described previously is also a prime example of a reductive ring-opening strategy. nih.gov This approach generates a carbon-centered radical at the C5 position following C2-N bond cleavage, which can then be trapped by a hydrogen atom source or participate in further reactions. nih.govacs.org

The choice of the N-protecting group is crucial; for instance, N-Boc protected pyrrolidines with an aryl or ester group at the C2-position have been successfully opened using consecutive photoinduced electron transfer (ConPET) protocols. acs.org These methods collectively provide a versatile toolkit for accessing the carbon skeleton of the pyrrolidine ring. researchgate.net

| Method | Key Reagents | Mechanism | Primary Product Type | Reference |

|---|---|---|---|---|

| Lewis Acid & Photoredox Catalysis | Ir(4-Fppy)₃, Zn(OTf)₂, Blue LED | Single-Electron Transfer (SET) to N-acyl group | Linear amino-alcohols, γ-lactones, aziridines | nih.govorganic-chemistry.org |

| Single-Electron Reduction | TmI₂ | SET to N-acyl group | Linear amino-alcohols | acs.org |

| Consecutive Photoinduced Electron Transfer (ConPET) | Photocatalyst | SET to N-Boc group | Linear amino-alcohols | acs.org |

| Hydrogenolysis | H₂, Transition Metal Catalyst (e.g., Pd/C) | Catalytic hydrogenation | Linear amino-alcohols | acs.org |

The functional groups on the pyrrolidine ring, such as the hydroxyl and carboxylic acid moieties in hydroxyproline derivatives, can be leveraged for intramolecular cyclization reactions. These pathways allow for the transformation of the monocyclic pyrrolidine into more complex bicyclic or alternative heterocyclic systems. nih.govacs.org

For instance, following the selective C-N bond cleavage of hydroxyproline derivatives, the resulting intermediates can be guided towards different cyclization pathways. nih.gov

Lactonization: The hydroxyl group can attack an activated carboxyl group or a related electrophilic center to form a γ-lactone. This process effectively converts the nitrogen-containing heterocycle into an oxygen-containing one. nih.govacs.org

Aziridination: The same C-N cleavage strategy can be adapted to form strained aziridine (B145994) rings, representing a significant "skeletal remodeling" of the original pyrrolidine core. nih.govacs.org

Another approach involves the intramolecular cyclization of alkene-containing precursors to form the pyrrolidine ring itself, which can then be further modified. nih.gov For example, mesylation of a dihydroxylated intermediate followed by hydrogenation can trigger an intramolecular cyclization to form the 4-hydroxyproline core. researchgate.net These strategies highlight the synthetic plasticity of the pyrrolidine scaffold in constructing diverse molecular architectures. nih.govresearchgate.net

Optimization of Synthetic Reaction Conditions for this compound Yield and Purity

The synthesis of this compound is most directly achieved via the N-acetylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-Hydroxy-L-proline). nih.govsigmaaldrich.com Optimization of this acylation reaction is critical for maximizing product yield and ensuring high purity by minimizing side reactions and facilitating purification. Key parameters for optimization include the choice of acetylating agent, catalyst, solvent, temperature, and reaction time.

Acetylation Agents and Catalysts: Acetic anhydride (B1165640) is a common and effective acetylating agent. frontiersin.org The reaction can be performed stoichiometrically and often requires a catalyst to proceed efficiently. While basic catalysts can be used, acidic catalysts have also been explored. frontiersin.org For instance, a sustainable, solvent-free protocol for acetylation has been developed using a small percentage of vanadyl sulfate (B86663) (VOSO₄) as a catalyst, which has shown high efficacy in the acetylation of alcohols and phenols. frontiersin.org

Solvent and Temperature: The choice of solvent is crucial. While some protocols aim for solvent-free conditions, others may use polar aprotic solvents. frontiersin.orgmdpi.com Acetonitrile, for example, has been used not only as a solvent but also as the acetyl source in some N-acetylation reactions under high temperature and pressure in continuous-flow systems, though this is less common for direct synthesis. mdpi.com The reaction temperature must be carefully controlled; excessive heat can lead to side product formation and potential racemization, while insufficient temperature can result in slow or incomplete reactions. Room temperature is often sufficient when using potent acylating agents and catalysts. frontiersin.org

Purification: After the reaction is complete, quenching with water is a standard procedure to hydrolyze any remaining acetic anhydride. frontiersin.org The product, being a carboxylic acid, may require neutralization and extraction steps. Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography to remove unreacted starting material and by-products. mdpi.comuitm.edu.my

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Acetylating Agent | Acetic Anhydride (1.1 eq) | Acetic Anhydride (1.1 eq) | Acetyl Chloride (1.1 eq) | Acetic anhydride is generally preferred for its safer handling and less corrosive by-product (acetic acid vs. HCl). |

| Catalyst | None | VOSO₄ (1 mol%) | Pyridine (B92270) (2.0 eq) | Catalysts like VOSO₄ or bases like pyridine can significantly increase reaction rate and yield compared to the uncatalyzed reaction. |

| Solvent | Solvent-free | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Solvent choice affects solubility and reaction kinetics. Solvent-free conditions can be more environmentally friendly. |

| Temperature | 25 °C (Room Temp) | 25 °C (Room Temp) | 0 °C to 25 °C | Lower temperatures (0 °C) are often used with highly reactive agents like acetyl chloride to control the reaction rate. |

| Purity/Yield | Low to Moderate | High | High (with careful addition) | Optimized catalytic conditions (B) are expected to provide the best balance of high yield and purity. |

Chemical Reactivity and Mechanistic Studies of 1 Acetyl 4 Hydroxypyrrolidine 2 Carboxylic Acid

Reactivity Profiles of Key Functional Groups

The chemical character of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid is defined by the reactivity of its constituent functional groups. Each group can undergo specific transformations, often influenced by the stereochemistry of the chiral centers at C2 and C4.

The carboxylic acid moiety is a primary site for synthetic modification. It readily participates in nucleophilic acyl substitution reactions, allowing for the formation of esters, amides, and other derivatives. wpmucdn.com

Esterification: The conversion of the carboxylic acid to an ester is a common transformation, typically achieved through Fischer esterification. This reaction involves heating the compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com

Amidation: The formation of an amide bond is another crucial reaction of the carboxylic acid group. Direct reaction with an amine is generally unfavorable due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be activated. Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxy-benzotriazole (HOBt) to prevent racemization and improve efficiency. fishersci.co.ukorganic-chemistry.org These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, which is then readily attacked by an amine to form the amide. fishersci.co.uk

| Reaction Type | Reagents | Product | Key Considerations |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |

| Amidation (Peptide Coupling) | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt) | Amide | Activation of the carboxylic acid is necessary to overcome acid-base chemistry. fishersci.co.uk |

The hydroxyl group at the C4 position is a key handle for introducing structural diversity and influencing the conformation of the pyrrolidine (B122466) ring. Its derivatization has been extensively studied in related 4-hydroxyproline (B1632879) compounds. nih.gov The stereochemistry at C4 (cis or trans relative to the carboxylic acid) plays a critical role in directing the outcome of reactions and determining the conformational preference of the ring, often described as Cγ-exo or Cγ-endo pucker. nih.govnih.gov

Common derivatizations include:

Acylation: The hydroxyl group can be converted to an ester using acyl chlorides or anhydrides. For example, reaction with 4-nitrobenzoic acid under Mitsunobu conditions (involving triphenylphosphine (B44618) and diethyl azodicarboxylate) proceeds with inversion of stereochemistry at the C4 center. rsc.org

Alkylation: Ethers can be formed via reactions like the Mitsunobu reaction with phenols, leading to aryl ethers. rsc.org

Substitution: The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (tosylate or mesylate), which can then be displaced by a nucleophile in an Sₙ2 reaction. This two-step process typically results in an inversion of stereochemistry at C4. nih.gov Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST), converting the hydroxyl group into a fluorine atom. nih.gov

These modifications are not just synthetic transformations; they are powerful tools for stereochemical control. The introduction of bulky or electron-withdrawing groups at the C4 position can strongly bias the ring's conformation. For instance, incorporating an electron-withdrawing 4-nitrobenzoate (B1230335) group induces a strong stereoelectronic effect, favoring a Cγ-exo ring pucker. acs.org This conformational control is crucial in medicinal chemistry and the design of peptides and catalysts. nih.govacs.org

The N-acetyl group protects the secondary amine of the proline ring, rendering it a tertiary amide. This group is generally stable but can be removed under specific hydrolytic conditions to liberate the free amine.

The deacetylation is typically achieved through acid- or base-catalyzed hydrolysis. etsu.edu

Acid-Catalyzed Hydrolysis: This mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination steps lead to the cleavage of the amide bond, yielding the secondary amine (as an ammonium (B1175870) salt) and acetic acid. etsu.edu

Base-Catalyzed Hydrolysis: In this process, a strong nucleophile, the hydroxide (B78521) ion, directly attacks the amide carbonyl carbon. This is followed by the elimination of the leaving group to form the free amine and a carboxylate salt. etsu.edu

Removing the N-acetyl group is a significant modification as it unmasks the secondary amine. The resulting 4-hydroxypyrrolidine-2-carboxylic acid derivative can then participate in reactions characteristic of secondary amines, such as N-alkylation or serving as a nucleophile in other coupling reactions. Furthermore, the free amine is a key feature for the compound to act as an organocatalyst, similar to proline itself. wpmucdn.comwikipedia.org

Catalytic Reactions Involving this compound

While the compound itself is not typically used as a catalyst due to the acetylated nitrogen, its core structure—the pyrrolidine ring—is a cornerstone of modern organocatalysis and can be synthesized using advanced catalytic methods.

The parent amino acid, proline, is a renowned organocatalyst for a variety of asymmetric transformations, often in cooperation with Lewis acids. wpmucdn.comrsc.org Proline catalysis generally proceeds through either an enamine or an iminium ion intermediate. wikipedia.org Lewis acids can enhance these reactions by coordinating to the carbonyl group of the substrate, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and increasing its electrophilicity, thereby accelerating the reaction rate. wpmucdn.com For instance, the proline-catalyzed asymmetric aldol (B89426) reaction can be co-catalyzed by Lewis acids like CoCl₂. mdpi.com Should the N-acetyl group of this compound be removed, the resulting proline derivative could potentially be employed in similar Lewis acid-promoted catalytic cycles.

Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex organic molecules under mild conditions. sigmaaldrich.com This methodology has been applied to the synthesis of highly functionalized proline derivatives. For example, a cooperative approach combining photoredox catalysis with Brønsted acid catalysis has been developed for the de novo synthesis of 3-substituted prolines. thieme-connect.comresearchgate.net In these reactions, a photocatalyst (e.g., an iridium complex) absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates that undergo cascade addition and cyclization to form the pyrrolidine ring with high stereoselectivity. sigmaaldrich.comthieme-connect.comresearchgate.net This demonstrates a modern catalytic route involving the synthesis of the core scaffold of this compound.

| Catalytic Method | Catalyst System | Application | Mechanistic Feature |

|---|---|---|---|

| Lewis Acid Co-catalysis | (S)-Proline + Lewis Acid (e.g., CoCl₂) | Asymmetric Aldol Reactions | Lewis acid activates the electrophile (aldehyde) towards nucleophilic attack. mdpi.com |

| Photoredox Catalysis | Iridium or Ruthenium photocatalyst | Synthesis of substituted pyrrolidines | Generation of radical intermediates via single-electron transfer (SET) under visible light. sigmaaldrich.comthieme-connect.com |

Reaction Mechanisms and Intermediate Characterization

The chemical reactivity of this compound is dictated by its functional groups: a tertiary amide (the N-acetyl group), a secondary alcohol, and a carboxylic acid within a pyrrolidine ring structure. While comprehensive mechanistic studies on this specific molecule are limited in publicly available literature, some reaction pathways have been explored, particularly in the context of its use as a synthetic intermediate.

One notable reaction is the intramolecular cyclization to form a bicyclic lactone. When (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is heated in the presence of acetic anhydride (B1165640), it undergoes a reaction to form (1R,4R)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one. The proposed mechanism for this transformation involves an initial activation of the carboxylic acid by acetic anhydride. A key feature of this mechanism is the suggested role of the N-acetyl group in facilitating the epimerization at the C2 position. This inversion of stereochemistry is believed to be a driving force for the reaction, as only one of the C2 epimers is sterically favored to undergo lactonization with the hydroxyl group at the C4 position.

Other potential reactions of this compound can be inferred from the known chemistry of its constituent functional groups. The tertiary amide of the N-acetyl group can undergo hydrolysis under strong acidic or basic conditions to yield 4-hydroxypyrrolidine-2-carboxylic acid and acetic acid. The rate and mechanism of this hydrolysis would be influenced by steric hindrance around the carbonyl group and the electronic effects of the pyrrolidine ring.

The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst. Furthermore, the secondary hydroxyl group can be subject to oxidation to form a ketone, or it can be acylated or etherified under appropriate conditions.

Detailed studies characterizing reaction intermediates for most reactions involving this compound are not extensively reported. The characterization of such transient species would typically require advanced spectroscopic techniques, such as NMR spectroscopy conducted at low temperatures, or trapping experiments designed to isolate and identify intermediates. For the lactonization reaction, the proposed epimeric intermediate at C2 is a key mechanistic hypothesis that would require further experimental validation to be fully characterized.

Structural Elucidation and Analytical Characterization of 1 Acetyl 4 Hydroxypyrrolidine 2 Carboxylic Acid

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of 1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns.

NMR spectroscopy is fundamental for the structural confirmation of this compound. The presence of an acetyl group on the proline nitrogen atom introduces a significant feature: the existence of two slowly interconverting rotational isomers (rotamers) due to the restricted rotation around the amide (CH₃CO-N) bond. This phenomenon often results in the doubling of certain peaks in both ¹H and ¹³C NMR spectra. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a closely related analog, N-acetyl-4-hydroxyproline methyl ester, the spectrum shows distinct signals for the protons on the pyrrolidine (B122466) ring and the acetyl group. nih.gov The carboxylic acid proton (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm region. rsc.org Protons on carbons adjacent to the carbonyl group (Cα-H) are typically found in the 2-3 ppm range. ed.ac.uk The presence of two rotamers leads to separate signals for protons near the N-acetyl group. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is based on typical values and analysis of similar compounds. nih.gov The presence of rotamers may cause signal duplication.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | Broad Singlet |

| H2 (α-proton) | 4.5 - 4.7 | Multiplet |

| H4 (proton on C-OH) | 4.4 - 4.6 | Multiplet |

| H5 (ring protons) | 3.6 - 3.9 | Multiplet |

| H3 (ring protons) | 2.0 - 2.6 | Multiplet |

| Acetyl (CH₃) | 2.0 - 2.1 | Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, appearing far downfield (160-180 ppm). ed.ac.uk The carbons of the pyrrolidine ring appear at distinct chemical shifts, and like in the ¹H NMR spectrum, carbons close to the amide bond may show two separate peaks corresponding to the two rotamers.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Acetyl (C=O) | 169 - 172 |

| C2 (α-carbon) | 58 - 62 |

| C4 (carbon with -OH) | 68 - 72 |

| C5 (ring carbon) | 53 - 57 |

| C3 (ring carbon) | 38 - 42 |

| Acetyl (CH₃) | 21 - 24 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the molecular formula is C₇H₁₁NO₄, corresponding to a molecular weight of approximately 173.17 g/mol . nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated monoisotopic mass for C₇H₁₁NO₄ is 173.06880783 Da. nih.govnih.gov An experimental HRMS measurement matching this value provides strong evidence for the compound's identity.

The fragmentation pattern in the mass spectrum can also support structural elucidation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-17 Da) or the entire carboxyl group (-45 Da). np-mrd.org For N-acetylated compounds, the cleavage of the acetyl group is also a common fragmentation pathway. A characteristic peak in the mass spectrum of amides is often the acylium ion (R-CO⁺), formed by the cleavage of the C-N bond. ed.ac.uk

Chiral Analysis and Stereochemical Determination

As this compound possesses two chiral centers (at C2 and C4), it can exist as four different stereoisomers. Determining the specific stereochemistry (absolute configuration) and the enantiomeric purity of a sample is critical.

Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. The magnitude and direction of this rotation are measured with a polarimeter and reported as the specific rotation ([α]). Each enantiomer of a chiral compound will rotate light to an equal magnitude but in opposite directions.

The specific rotation is a characteristic physical property of an enantiomerically pure compound. For instance, the stereoisomer N-Acetyl-trans-4-hydroxy-L-proline, also known as (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid or Oxaceprol, has a reported specific rotation value of -119.5° (at a concentration of 2 g/100mL in water). thermofisher.com Measuring the optical rotation of a synthesized sample and comparing it to the literature value for a pure enantiomer allows for the determination of its enantiomeric purity or enantiomeric excess (ee).

Chromatographic techniques are powerful tools for separating the different stereoisomers of a compound. Because enantiomers have identical physical properties in a non-chiral environment, specialized chiral methods are required for their separation.

Gas Chromatography (GC): For volatile compounds like derivatives of proline, chiral GC is an effective method. The amino acid is typically derivatized first (e.g., by esterification of the carboxylic acid and acylation of the amine) to increase its volatility. The derivatized enantiomers are then separated on a GC column that has a chiral stationary phase. bmrb.io This method offers high resolution and sensitivity for determining the enantiomeric composition of a sample. bmrb.io

Capillary Electrophoresis (CE): This technique has proven effective for separating all four stereoisomers of the parent compound, 4-hydroxyproline (B1632879). nih.gov In this method, the isomers are first derivatized with a fluorogenic agent. Their separation is then achieved by using a chiral selector, such as a cyclodextrin, in the electrophoresis buffer. nih.govchemicalbook.com This approach demonstrates the potential for baseline separation of all stereoisomers, allowing for their individual quantification. nih.gov

Advanced Analytical Techniques for Compound Characterization

While NMR, MS, and chiral chromatography are essential for structural and stereochemical analysis, other advanced techniques can provide definitive proof of structure.

Single-Crystal X-ray Crystallography: This is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. thermofisher.com If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and the exact spatial arrangement of the atoms. nih.gov This technique directly reveals the relative and absolute stereochemistry at the C2 and C4 positions, providing unequivocal proof of the compound's isomeric form. While obtaining a high-quality crystal can be challenging, the resulting structural data is considered the gold standard for molecular characterization. thermofisher.com

Biological and Biochemical Research Applications of 1 Acetyl 4 Hydroxypyrrolidine 2 Carboxylic Acid

Utility as a Biochemical Research Tool

Currently, there is limited specific documentation detailing the use of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid as a standard biochemical tool for the fundamental investigation of enzyme mechanisms, protein-ligand interactions, or metabolic pathways. Its research focus has been predominantly on its pharmacological effects rather than its application as a laboratory probe to elucidate basic biochemical phenomena.

There is no direct evidence in the reviewed literature to suggest that this compound is utilized as a tool to investigate the mechanisms and catalysis of enzymes.

While the interaction of this compound with biological targets is implicit in its pharmacological activity, specific studies employing it as a model ligand to elucidate the principles of protein-ligand binding interactions are not prominently reported.

The biotransformation of a related compound, cis-4-hydroxy-L-proline (CHOP), to its N-acetylated form by the yeast N-acetyltransferase Mpr1 has been studied. This research focused on the microbial production of N-acetyl CHOP as a potential prodrug, rather than using the compound to probe the metabolic pathway itself. nih.gov

Role in Enzyme Inhibition Studies

The primary area of research concerning this compound in relation to enzymes has been in the context of its therapeutic action, particularly its anti-inflammatory effects.

While a range of carboxylic acid-based inhibitors have been developed and studied for their potent and selective inhibition of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen in osteoarthritis, there is no direct scientific literature identifying this compound as an inhibitor of MMP-13. nih.govnih.gov Research in this area has focused on other specifically designed carboxylic acid derivatives.

This compound, or Oxaceprol, is recognized as an atypical anti-inflammatory drug. patsnap.com Its mechanism of action differs from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not primarily function through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. patsnap.comnih.gov

Instead, its modulatory effects are attributed to the inhibition of leukocyte infiltration and adhesion into inflamed tissues. patsnap.comnih.gov This action on synovial microcirculation helps to reduce the inflammatory response in joint diseases like osteoarthritis. nih.gov Furthermore, Oxaceprol has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha), which are key mediators in the inflammatory cascade. patsnap.com

Table 1: Summary of Modulatory Effects of this compound (Oxaceprol)

| Enzyme/System | Effect | Research Findings |

| Cyclooxygenase (COX) Enzymes | No significant inhibition | Mechanism of action is distinct from NSAIDs. patsnap.comnih.gov |

| Leukocyte Adhesion and Migration | Inhibition | Reduces leukocyte adherence and infiltration in inflamed synovial tissue. patsnap.comnih.gov |

| Pro-inflammatory Cytokines (IL-1, TNF-alpha) | Reduction | Lowers the levels of key inflammatory mediators. patsnap.com |

Contributions to Medicinal Chemistry and Pharmaceutical Research

The N-acetylated derivative of hydroxyproline (B1673980), known as N-acetyl-L-hydroxyproline (AHYP) or Oxaceprol, has established applications in pharmaceuticals. It is recognized as an atypical inhibitor of inflammation and is utilized in the treatment of diseases affecting connective tissues, such as osteoarthritis. researchgate.netnih.gov Research has also explored its use for treating skin ulcers. nih.govnih.gov

Beyond these direct therapeutic uses, the core structure of this compound is integral to the synthesis of more complex pharmaceutical agents. The pyrrolidine (B122466) ring, particularly the 4-hydroxyproline (B1632879) scaffold, is a common precursor in the development of various drugs. mdpi.com For instance, derivatives of 4-hydroxy-L-proline are fundamental starting materials for a range of antiviral drugs, especially those targeting the hepatitis C virus, such as Asunaprevir, Paritaprevir, Grazoprevir, and Voxilaprevir. mdpi.com Furthermore, the pyrrolidine framework has been used to design potent inhibitors of influenza neuraminidase, an essential enzyme for the influenza virus. nih.govresearchgate.net In one study, a series of novel pyrrolidine derivatives synthesized from 4-hydroxy-L-proline demonstrated significant inhibitory activity against the influenza A (H3N2) neuraminidase. nih.gov

The N-acetylation of proline analogs like cis-4-hydroxy-L-proline (CHOP) has been investigated as a prodrug strategy. nih.govresearchgate.net N-acetylation can modify the physicochemical properties of the parent compound, potentially promoting its retention in the bloodstream and reducing toxicity, thereby enhancing its therapeutic potential. nih.govresearchgate.net In the field of dermatology and cosmetics, N-acetyl-L-hydroxyproline has been shown to improve the skin's barrier function by increasing the synthesis of ceramides, which are crucial lipid molecules for maintaining skin health. nih.govjst.go.jpdovepress.com

| Application Area | Specific Use or Target | Related Compound/Scaffold | Reference |

|---|---|---|---|

| Anti-inflammatory | Treatment of osteoarthritis | N-acetyl-trans-4-hydroxyproline (Oxaceprol) | researchgate.net |

| Antiviral (Hepatitis C) | Precursor for NS3 serine protease inhibitors | 4-hydroxyproline derivatives | mdpi.com |

| Antiviral (Influenza) | Neuraminidase inhibitors | Pyrrolidine derivatives from 4-hydroxy-L-proline | nih.gov |

| Dermatology | Improves skin barrier function via ceramide synthesis | N-acetyl-L-hydroxyproline (AHYP) | nih.govdovepress.com |

| Drug Development | Prodrug strategy to reduce toxicity and improve retention | N-acetylation of cis-4-hydroxy-L-proline | nih.gov |

Application in Peptide Chemistry and as Building Blocks

The rigid, cyclic structure of the proline ring imposes significant conformational constraints on peptides, making its derivatives, including this compound, highly valuable in chemical synthesis.

Chiral molecules, which exist in non-superimposable mirror-image forms (enantiomers), are fundamental in drug discovery because biological targets like enzymes and receptors are themselves chiral. researchgate.net this compound is an enantiomerically pure molecule derived from the natural amino acid hydroxyproline. This makes it part of the "chiral pool," a collection of readily available, inexpensive chiral compounds used as starting materials for the synthesis of complex target molecules. researchgate.net

The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis, as it allows chemists to construct complex molecules with precise three-dimensional structures, which is often essential for their biological activity. africaresearchconnects.comsigmaaldrich.com The pyrrolidine ring system is a key structural motif in numerous natural products and pharmaceuticals. mdpi.com Specifically, 4-hydroxyproline and its derivatives are employed as precursors in the stereoselective synthesis of a wide array of drugs. mdpi.com For example, the synthesis of antiviral agents like Glecaprevir and neuraminidase inhibitors often begins with commercially available, appropriately protected forms of trans-4-hydroxy-L-proline. mdpi.comnih.gov The defined stereochemistry at the carbon atoms of the pyrrolidine ring in the starting material directs the stereochemical outcome of subsequent reactions, ensuring the final product has the correct spatial arrangement for interacting with its biological target.

Peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain. To ensure the reaction proceeds in the correct sequence and to prevent unwanted side reactions, reactive functional groups on the amino acids must be temporarily masked with "protecting groups". creative-peptides.combiosynth.com

For an amino acid like 4-hydroxyproline, there are three reactive sites: the α-amino group, the α-carboxylic acid group, and the side-chain hydroxyl group. The compound this compound has its α-amino group "protected" by an acetyl group. The formation of the N-acetyl bond converts the secondary amine of the proline ring into a stable tertiary amide. google.com This N-acetylation effectively prevents the nitrogen atom from participating in further peptide bond formation, a fundamental strategy in peptide chemistry. google.com

In standard peptide synthesis protocols, such as Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), the hydroxyl group of hydroxyproline is also typically protected, often as a tert-butyl (tBu) ether, to prevent acylation during the coupling steps. peptide.com An alternative advanced strategy known as "proline editing" involves incorporating hydroxyproline with its hydroxyl group either unprotected or protected by a group that can be removed orthogonally (i.e., without disturbing other protecting groups). nih.gov After the peptide chain is assembled, this hydroxyl group can be selectively modified to introduce diverse functionalities into the peptide. nih.gov

| Functional Group | Protecting Group Example | Typical Deprotection Condition | Relevance |

|---|---|---|---|

| α-Amino Group | Acetyl (Ac) | Generally stable; not typically removed in peptide synthesis | The acetyl group in the title compound acts as a permanent N-terminal block. |

| α-Amino Group | Boc (tert-Butoxycarbonyl) | Acidic (e.g., Trifluoroacetic acid) | Common in Boc-SPPS strategy. |

| α-Amino Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | Standard in Fmoc-SPPS strategy. creative-peptides.com |

| Side-chain Hydroxyl | tBu (tert-Butyl) | Acidic (e.g., Trifluoroacetic acid) | Used for hydroxyproline in Fmoc-SPPS. peptide.com |

| Side-chain Hydroxyl | Trityl (Trt) | Mildly acidic | Used in "proline editing" for orthogonal removal. nih.gov |

Exploration of Broader Biological Activities and Mechanisms (e.g., Neuroprotection, Anti-inflammatory in Related Scaffolds)

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This has led to the exploration of pyrrolidine derivatives for a wide range of biological activities.

Neuroprotection: Several studies have highlighted the neuroprotective potential of pyrrolidine derivatives. Novel pyrrolidine-2-one derivatives have shown effectiveness in animal models of cognitive impairment. nih.gov Their mechanism of action appears to involve the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and the mitigation of oxidative stress. nih.govresearchgate.net Deficits in acetylcholine and increased oxidative stress are considered key pathological factors in neurodegenerative conditions like Alzheimer's disease. nih.gov By addressing these factors, pyrrolidine-based compounds are considered promising candidates for diseases associated with cognitive decline. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory properties of proline and its analogs are also an area of active research. Proline itself has demonstrated the ability to prevent inflammation and oxidative stress in the brain cortex and cerebellum in animal models where inflammation was induced by lipopolysaccharide (LPS). nih.gov As mentioned previously, N-acetyl-L-hydroxyproline (Oxaceprol) is used clinically for its anti-inflammatory effects in osteoarthritis. researchgate.net Furthermore, the N-acetylated tripeptide Proline-Glycine-Proline (Ac-PGP), a degradation product of collagen, has been found to accelerate cutaneous wound healing and promote neovascularization (the formation of new blood vessels). nih.govresearchgate.net This effect is mediated, at least in part, through the CXCR2 receptor and involves stimulating the migration and proliferation of human endothelial progenitor cells. nih.gov In the context of skin health, N-acetyl-L-hydroxyproline also exhibits anti-aging properties by preventing the formation of advanced glycation end-products (AGEs), which contribute to skin stiffening and aging. researchgate.net

Computational and Theoretical Investigations of 1 Acetyl 4 Hydroxypyrrolidine 2 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For 1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, such studies have been performed to explore its potential as an inhibitor of specific enzymes.

Detailed research has identified this compound (referred to in studies as compound 6) as a potential inhibitor of Matrix Metalloproteinase-13 (MMP-13), a protein implicated in conditions like osteoarthritis and cancer. tandfonline.comresearchgate.net Docking studies have focused on its interaction with the hemopexin (Hpx) domain of MMP-13, which is a strategy to develop selective inhibitors. tandfonline.comnih.gov

Using tools like Glide and SwissDock, researchers have modeled the binding of the compound to the full-length human MMP-13 (PDB: 4G0D). tandfonline.com The simulations revealed that the compound binds near specific characteristic sites on the Hpx domain. tandfonline.com The primary interactions are driven by the carboxylic acid group of the molecule, which forms key hydrogen bonds with the polar side chains of amino acid residues in the protein's binding pocket, particularly Arginine 344 (Arg344) and Arginine 346 (Arg346). nih.gov The calculated hydrogen bond distances are short, suggesting significant and strong enzyme-ligand interactions. tandfonline.comnih.gov

| Target Protein | Docking Software/Method | Binding Score (G-Score) | Key Interacting Residues |

|---|---|---|---|

| Human MMP-13 (Hpx domain) | Glide (Extra Precision) | -8.15 kcal/mol | Arg344, Arg346, Lys347 |

In Silico Prediction of Biochemical and Biophysical Properties

In silico tools are widely used to predict various physicochemical, pharmacokinetic, and biophysical properties of compounds before they are synthesized or tested in a lab. These predictions help in assessing the "drug-likeness" of a molecule and can guide its development. nih.gov For this compound, several properties have been computationally predicted, including its collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase, a parameter increasingly used in advanced analytical techniques like ion mobility-mass spectrometry. drugbank.com

Predictions for the (2S,4R) stereoisomer, also known as Oxaceprol, have been calculated using various models. drugbank.com These computational analyses also extend to ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters, which are crucial for evaluating a compound's potential as a therapeutic agent. nih.gov

| Predicted Property | Adduct | Predicted Value | Prediction Model/Source |

|---|---|---|---|

| Collision Cross Section (CCS) | [M-H]- | 139.2 Ų | DarkChem Lite v0.1.0 |

| Collision Cross Section (CCS) | [M-H]- | 140.4 Ų | DeepCCS 1.0 (2019) |

| Collision Cross Section (CCS) | [M+H]+ | 139.7 Ų | DarkChem Lite v0.1.0 |

| Collision Cross Section (CCS) | [M+Na]+ | 142.9 Ų | DeepCCS 1.0 (2019) |

Quantum Chemical Calculations and Conformational Analysis

Detailed quantum chemical calculations and comprehensive conformational analyses specifically for this compound are not extensively reported in publicly available scientific literature. However, these theoretical methods are fundamental for a deeper understanding of a molecule's intrinsic properties.

Quantum chemical calculations, using methods like Density Functional Theory (DFT), could be used to determine the molecule's optimized three-dimensional geometry, electronic structure, and distribution of charge. Such calculations would allow for the precise determination of bond lengths, bond angles, and dihedral angles. They can also be used to compute properties such as the dipole moment, molecular orbital energies (HOMO/LUMO), and to predict vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation.

Conformational analysis would be crucial for understanding the molecule's flexibility, which is conferred by its rotatable bonds. This analysis would identify the most stable low-energy conformations of the compound in different environments (e.g., in a vacuum or in a solvent). Identifying the preferred conformation is vital, as it is often this specific three-dimensional shape that is responsible for the molecule's interaction with biological targets like protein binding sites.

Structural-Activity Relationship (SAR) Studies based on Theoretical Models

Specific theoretical structure-activity relationship (SAR) studies focusing on this compound are not widely documented. However, the existing molecular docking studies provide a strong foundation for proposing theoretical SAR investigations. nih.gov SAR studies explore how modifying the chemical structure of a compound affects its biological activity, providing a roadmap for optimizing lead compounds into more potent and selective agents. researchgate.net

Based on the interaction model with MMP-13, a theoretical SAR study of this compound would likely focus on several key structural features:

Carboxylic Acid Group: Docking studies show this group is essential for forming hydrogen bonds with arginine residues in the MMP-13 Hpx domain. nih.gov Theoretical models could explore replacing this group with other acidic moieties or bioisosteres (e.g., a tetrazole) to see if binding affinity can be maintained or improved while potentially altering physicochemical properties.

Acetyl Group: This N-acetyl group likely occupies a specific region of the binding pocket. Theoretical SAR could involve modeling analogs with different acyl groups (e.g., propionyl, benzoyl) to probe the size, shape, and hydrophobicity of this pocket.

Hydroxyl Group: The 4-hydroxy group provides another potential hydrogen bonding site. Computational models could assess the impact of shifting its position on the pyrrolidine (B122466) ring or replacing it with other functional groups (e.g., a methoxy (B1213986) or amino group) on protein-ligand interactions.

Pyrrolidine Ring: This cyclic scaffold holds the key functional groups in a specific spatial orientation. Theoretical studies could explore the effects of altering the ring's stereochemistry or substituting it with other heterocyclic systems to optimize the geometry for binding.

By systematically modeling these structural changes and predicting the resulting binding affinity, theoretical SAR studies could efficiently guide the synthesis of new analogs with potentially enhanced inhibitory activity against targets like MMP-13.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.